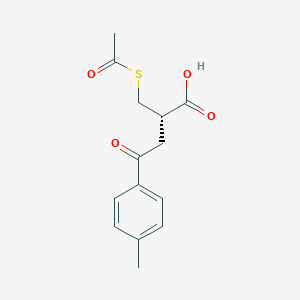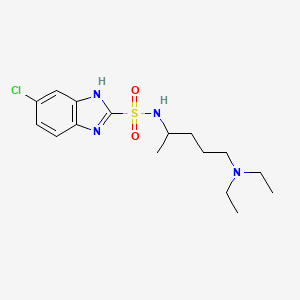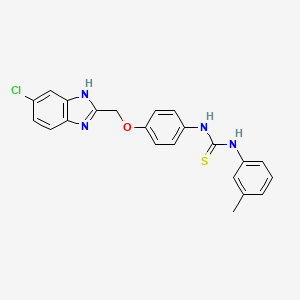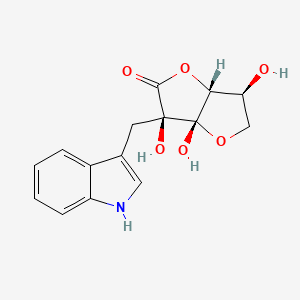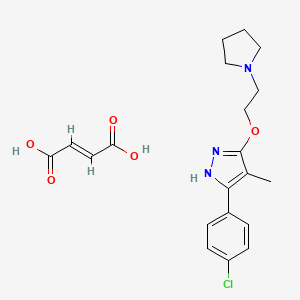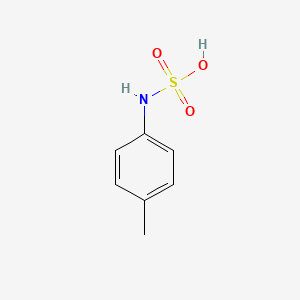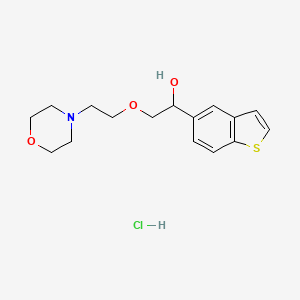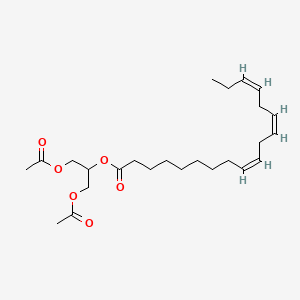
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group at the 3-position, a propoxy group at the 4-position, and an ethyl ester functional group. This compound is part of the cinnamic acid derivatives family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-methoxy-4-propoxy-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves the use of enzymatic synthesis. For example, the enzyme Novozym 435 can be used to catalyze the esterification of cinnamic acid derivatives with ethanol, achieving high conversion rates under controlled conditions . This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-propoxy-cinnamic acid.
Reduction: Formation of 3-methoxy-4-propoxy-cinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid, 3-methoxy-4-hydroxy-, ethyl ester: Similar structure but with a hydroxyl group instead of a propoxy group.
Cinnamic acid, 4-methoxy-, ethyl ester: Lacks the propoxy group.
Cinnamic acid, 3-hydroxy-4-methoxy-, methyl ester: Contains a hydroxyl group and a methyl ester instead of an ethyl ester.
Uniqueness
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is unique due to the presence of both methoxy and propoxy groups, which can enhance its lipophilicity and biological activity compared to other cinnamic acid derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
117666-90-7 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChI Key |
QLNZAEKAGOCIKD-VQHVLOKHSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


